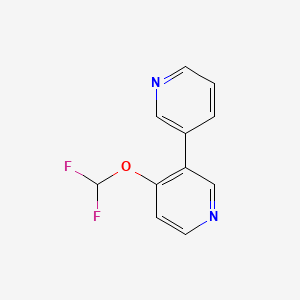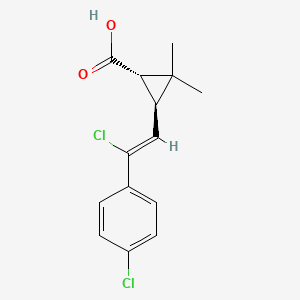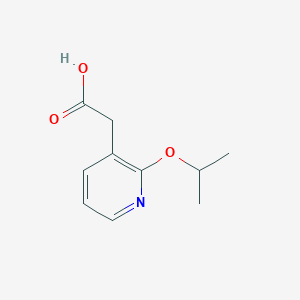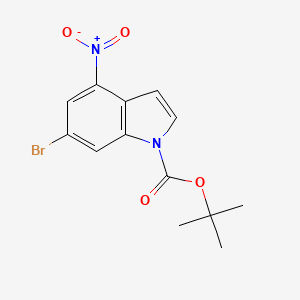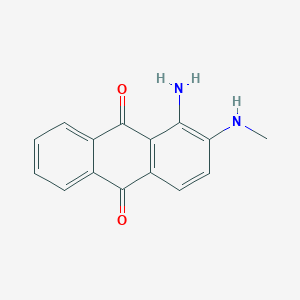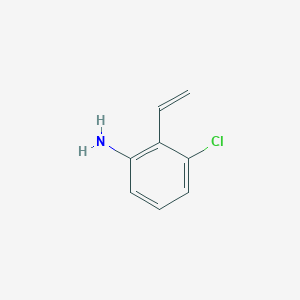
2-Methoxycinnamyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)allylacetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to the phenyl ring and an allyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)allylacetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions typically include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of 3-(2-Methoxyphenyl)allylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include:
Catalysts: Palladium or other transition metals
Reaction Medium: Organic solvents such as toluene or dichloromethane
Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm)
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)allylacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or allyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoids depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)allylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and polymers.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)allylacetate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, while the allyl acetate moiety can undergo enzymatic hydrolysis to release active metabolites. These interactions can modulate biological pathways, including:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Shares the methoxy and allyl groups but lacks the acetate moiety.
Allyl acetate: Contains the allyl acetate group but lacks the methoxyphenyl structure.
Uniqueness
3-(2-Methoxyphenyl)allylacetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and allyl acetate groups allows for versatile applications in synthesis and research.
Propriétés
Numéro CAS |
38822-47-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
[(E)-3-(2-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-7-11-6-3-4-8-12(11)14-2/h3-8H,9H2,1-2H3/b7-5+ |
Clé InChI |
MZCITWGLXKYOGE-FNORWQNLSA-N |
SMILES isomérique |
CC(=O)OC/C=C/C1=CC=CC=C1OC |
SMILES canonique |
CC(=O)OCC=CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)






![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
